molecular formula C15H21NO3S B2412719 Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 302573-76-8

Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2412719
CAS No.: 302573-76-8
M. Wt: 295.4
InChI Key: SOIWQMHXUXEJNR-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and chemical properties

Properties

IUPAC Name

ethyl 6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-4-12(17)16-14-13(15(18)19-5-2)10-7-6-9(3)8-11(10)20-14/h9H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIWQMHXUXEJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the thiophene ring, followed by functionalization to introduce the propionamido and carboxylate groups. The reaction conditions often involve the use of reagents such as ethyl chloroformate, propionyl chloride, and various catalysts to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Biological Activity

Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound belonging to the thiophene derivatives class. Thiophenes are known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a tetrahydrobenzo[b]thiophene core with propionamido and carboxylate functional groups. The synthesis typically involves multiple steps, starting with the formation of the thiophene ring followed by functionalization with propionyl chloride and ethyl chloroformate.

This compound exhibits its biological effects primarily through:

  • Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . This activity is believed to result from its interaction with bacterial cell walls or proteins, leading to cell death.
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, in vitro tests have shown that it can effectively reduce cell viability in MCF-7 breast cancer cells with an IC50 value ranging from 23.2 to 49.9 μM .

Biochemical Pathways

The compound's antimicrobial properties likely involve interference with critical biochemical pathways in bacteria such as:

  • Cell Wall Synthesis : Disruption of peptidoglycan synthesis could lead to cell lysis.
  • Protein Production : Inhibition of protein synthesis may result from binding to ribosomal subunits or interfering with tRNA binding.

Antimicrobial Studies

In a comparative study, this compound was assessed against several common pathogens. The results indicated significant inhibition zones in agar diffusion assays, confirming its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Bacillus subtilis12
Escherichia coli14
Salmonella typhi10

Antitumor Studies

Further investigations into its anticancer properties revealed that the compound induced significant cell cycle arrest at the G2/M phase in MCF-7 cells. Flow cytometry analysis demonstrated an increase in cell population at this phase compared to control groups.

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control66.7716.7617.23
Ethyl Compound (IC50)25.5623.3848.10

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The study observed a substantial decrease in tumor size and weight compared to untreated controls. Additionally, hematological parameters indicated improved red blood cell counts and hemoglobin levels post-treatment.

Q & A

Q. What is the core structural framework of Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how do its functional groups influence reactivity?

The compound features a tetrahydrobenzo[b]thiophene core with a fused cyclohexene ring, an ethyl ester group at position 3, a propionamido substituent at position 2, and a methyl group at position 6 . Key functional groups include:

  • Ethyl ester : Enhances solubility in organic solvents and serves as a handle for hydrolysis or transesterification reactions.
  • Propionamido group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and stabilizes intermediates during synthesis.
  • Methyl group : Modulates steric effects and electronic properties of the tetrahydrobenzo[b]thiophene system.
    Characterization via 1^1H/13^{13}C NMR and mass spectrometry confirms regioselectivity in substituent placement .

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically employs a Gewald reaction involving cyclohexanone derivatives, ethyl cyanoacetate, and sulfur in polar aprotic solvents (e.g., DMF, ethanol) under reflux (40–70°C) . Key steps:

Cyclocondensation : Cyclohexanone reacts with ethyl cyanoacetate and sulfur to form the thiophene core.

Substituent introduction : Propionamido and methyl groups are added via nucleophilic acyl substitution or alkylation.
Optimization involves:

  • Solvent selection : Ethanol improves yield (~85%) compared to DMF due to reduced side reactions .
  • Catalysts : Morpholine or triethylamine accelerates sulfur incorporation and minimizes byproducts .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H NMR identifies methyl (δ 1.03–1.35 ppm) and ethyl ester protons (δ 4.23–4.32 ppm), while 13^{13}C NMR confirms carbonyl (δ 165–170 ppm) and thiophene carbons .
  • Mass spectrometry : ESI-MS detects the molecular ion peak at m/z 239–288, depending on substituents .
  • FT-IR : Stretching vibrations at 1657 cm1^{-1} (C=O) and 1241 cm1^{-1} (C-O) validate ester and amide groups .

Q. What preliminary biological activities have been reported, and which assays are used for evaluation?

Reported activities include anticancer (e.g., apoptosis induction in MCF-7 cells) and enzyme inhibition (e.g., JAK2 targets) . Assays:

  • MTT assay : Measures cytotoxicity (IC50_{50} values: 23.2–95.9 µM) .
  • Flow cytometry : Quantifies apoptosis via Annexin V/PI staining (e.g., 26.86% reduction in cell viability for derivative 4) .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing side-product formation?

  • Solvent polarity : DMF increases reaction rate but may generate hydrolyzed byproducts; ethanol balances yield and purity .
  • Catalytic additives : Morpholine (1 eq.) enhances sulfur incorporation efficiency by 15–20% compared to diethylamine .
  • Temperature control : Reflux at 50°C for 18 hours maximizes cyclization while avoiding decomposition .

Q. What structural modifications resolve contradictions in biological activity data across derivatives?

Contradictions arise from substituent effects:

  • Methyl vs. phenyl groups : Methyl at position 6 enhances solubility but reduces enzyme affinity, while phenyl improves target binding but lowers bioavailability .
  • Ester vs. carboxamide : Ethyl ester derivatives show higher membrane permeability than carboxamide analogs .
    Resolution involves QSAR modeling to correlate substituent electronic parameters (Hammett constants) with activity trends .

Q. How do computational studies inform structure-activity relationships (SAR) for this compound?

  • Docking simulations : Predict binding to JAK2 kinase (binding energy: −9.2 kcal/mol) via hydrogen bonds with Glu930 and hydrophobic interactions with Leu855 .
  • DFT calculations : Reveal that electron-withdrawing groups (e.g., nitro) increase electrophilicity at the thiophene ring, enhancing reactivity in nucleophilic environments .

Q. What strategies are effective for target identification in complex biological systems?

  • Chemical proteomics : Use biotin-tagged derivatives to pull down interacting proteins from cell lysates .
  • Kinase profiling : Screen against panels of 100+ kinases to identify off-target effects (e.g., inhibition of Abl1 at IC50_{50} = 45 µM) .

Q. How does the compound’s electrochemical behavior inform its stability in biological environments?

Cyclic voltammetry reveals semireversible reduction at −1.2 V (vs. Ag/AgCl), indicating redox activity that may contribute to pro-oxidant effects in cancer cells . Key parameters:

  • Diffusion coefficient : D=2.1×105D = 2.1 \times 10^{-5} cm2^2/s, suggesting moderate membrane permeability .
  • Electron transfer rate : ks=0.03k_s = 0.03 s1^{-1}, consistent with slow intracellular reduction .

Q. What challenges arise in achieving high purity, and how are they mitigated?

  • Byproduct formation : Hydrolyzed esters or oxidized thiophene rings are removed via recrystallization (MeOH/H2_2O) or column chromatography (EtOAc/hexane gradients) .
  • Residual solvents : Ethanol traces are minimized by vacuum drying (<1% by GC-MS) .

Q. How can data reproducibility issues in biological assays be addressed?

  • Standardized protocols : Fix reaction conditions (e.g., 24-hour reflux in ethanol) and use internal controls (e.g., cisplatin for cytotoxicity assays) .
  • Batch variability : Characterize each synthetic batch via 1^1H NMR purity (>95%) and LC-MS .

Q. What mechanisms explain discrepancies between in vitro and in vivo activity?

  • Metabolic instability : Ethyl ester hydrolysis in vivo reduces bioavailability; methyl or tert-butyl esters improve stability .
  • Tumor microenvironment : Hypoxia in solid tumors (e.g., 26.6% mass reduction in murine models) alters compound redox activity compared to in vitro conditions .

Q. What novel applications are emerging beyond traditional pharmacological uses?

  • Anticorrosion agents : Thiophene derivatives inhibit metal oxidation via adsorption on steel surfaces (efficiency: ~85% at 10 µM) .
  • OLED intermediates : Electron-deficient thiophene cores enhance electroluminescence in organic semiconductors .

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